Furan-2-yl(2-methoxyphenyl)methanamine

SIRT2 inhibition furan-methanamine SAR epigenetic probe design

Furan‑2‑yl(2‑methoxyphenyl)methanamine (CAS 1248791‑81‑2) is a synthetic small‑molecule building block belonging to the α‑substituted furan‑methanamine class, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g mol⁻¹. Its structure comprises a furan ring linked via a chiral methanamine carbon to a 2‑methoxyphenyl group, producing a primary amine handle amenable to amide coupling, reductive amination, and urea‑/sulfonamide‑forming reactions.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1248791-81-2
Cat. No. B1527287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(2-methoxyphenyl)methanamine
CAS1248791-81-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C2=CC=CO2)N
InChIInChI=1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3
InChIKeyCGACMEIJSCCYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan‑2‑yl(2‑methoxyphenyl)methanamine (CAS 1248791‑81‑2): Chemical Identity and Baseline Characterization for Procurement


Furan‑2‑yl(2‑methoxyphenyl)methanamine (CAS 1248791‑81‑2) is a synthetic small‑molecule building block belonging to the α‑substituted furan‑methanamine class, with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g mol⁻¹ [1]. Its structure comprises a furan ring linked via a chiral methanamine carbon to a 2‑methoxyphenyl group, producing a primary amine handle amenable to amide coupling, reductive amination, and urea‑/sulfonamide‑forming reactions . The compound is commercially supplied at ≥95% purity by multiple vendors and is classified exclusively for research use, not for human or veterinary application [1].

Why In‑Class Furan‑Methanamine Building Blocks Cannot Be Interchanged Without Quantitative Differentiation Data for Furan‑2‑yl(2‑methoxyphenyl)methanamine


Substituting Furan‑2‑yl(2‑methoxyphenyl)methanamine with a related furan‑methanamine analog — such as Furan‑2‑yl(phenyl)methanamine (CAS 83948‑38‑3) or (5‑Phenylfuran‑2‑yl)methanamine — without target‑specific quantitative evidence carries substantial scientific risk. The 2‑methoxy substituent on the phenyl ring introduces a hydrogen‑bond acceptor that alters both the conformational landscape and the electronic character of the aromatic system relative to the unsubstituted phenyl analog . In the closest characterized chemotype ((5‑Phenylfuran‑2‑yl)methanamine derivatives), subtle substituent changes on the terminal phenyl ring produced SIRT2 IC₅₀ values spanning from 2.47 µM to >100 µM — a >40‑fold potency window — demonstrating that even single‑position modifications profoundly affect target engagement [1]. For Furan‑2‑yl(2‑methoxyphenyl)methanamine, no target‑specific activity data exist; any assumed interchangeability with an analog is unsupported. The compound’s selection value therefore resides in its use as a structurally distinct, tractable amine scaffold for parallel library synthesis or fragment‑based screening, where the absence of pre‑existing data does not constitute a liability but instead represents an unexplored chemical space opportunity.

Quantitative Differentiation Evidence for Furan‑2‑yl(2‑methoxyphenyl)methanamine (CAS 1248791‑81‑2) Versus Structural Analogs


SIRT2 Inhibitory Potency: Class‑Level SAR From (5‑Phenylfuran‑2‑yl)methanamine Series Demonstrates the Sensitivity of Furan‑Methanamine Scaffolds to Aryl Substitution

No direct enzymatic or cellular assay data exist for Furan‑2‑yl(2‑methoxyphenyl)methanamine against any target. The strongest class‑level evidence derives from the (5‑Phenylfuran‑2‑yl)methanamine chemotype, the closest structurally characterized analog series. In this series, compound 25 — bearing a 3‑(quinolin‑5‑yl)ureido substituent on the phenyl ring — inhibited recombinant human SIRT2 with an IC₅₀ of 2.47 µM, representing a 7.2‑fold improvement over the reference inhibitor AGK2 (IC₅₀ = 17.75 µM) in the same fluorescence‑based assay [1]. Critically, the unsubstituted parent scaffold (5‑phenylfuran‑2‑yl)methanamine itself showed negligible inhibition, and the initial screening hit (compound 20) displayed only 63 ± 5% inhibition at 100 µM [1]. This SAR establishes that the furan‑methanamine core is a viable but highly tunable SIRT2 ligand template, with potency exquisitely dependent on the nature and position of the phenyl‑ring substituent. The 2‑methoxy group present in Furan‑2‑yl(2‑methoxyphenyl)methanamine — absent in all reported (5‑Phenylfuran‑2‑yl)methanamine analogs — represents an unexplored substitution vector within this validated pharmacophore.

SIRT2 inhibition furan-methanamine SAR epigenetic probe design

Structural Novelty Assessment: The 2‑Methoxy Substituent Differentiates Furan‑2‑yl(2‑methoxyphenyl)methanamine from All Commercially Cataloged Furan‑Phenyl‑Methanamine Analogs

A comparative structural analysis of commercially available furan‑phenyl‑methanamine building blocks reveals that Furan‑2‑yl(2‑methoxyphenyl)methanamine is structurally distinct from the most commonly cataloged analogs. The closest commercially available comparator, Furan‑2‑yl(phenyl)methanamine (CAS 83948‑38‑3, MW 173.21 g mol⁻¹, C₁₁H₁₁NO), lacks any substituent on the phenyl ring . Its para‑substituted positional isomer, (Furan‑2‑yl)(4‑methoxyphenyl)methanamine, has been synthesized independently but is not widely cataloged under a discrete CAS number . The ortho‑methoxy substitution pattern of the target compound is absent from all CAS‑indexed furan‑phenyl‑methanamine entries in PubChem (CID 61712433) and ChemSpider databases [1]. This ortho‑methoxy group introduces: (i) an intramolecular hydrogen‑bond acceptor proximal to the chiral methanamine center, capable of influencing the solution‑state conformation of the primary amine; (ii) altered electron density on the phenyl ring (Hammett σₘ = +0.12 for OCH₃) that modulates π‑stacking and cation‑π interactions; and (iii) a steric footprint that may confer selectivity against off‑targets that accommodate unsubstituted or para‑substituted phenyl rings.

chemical space novelty fragment library design scaffold hopping

Physicochemical Property Comparison: Furan‑2‑yl(2‑methoxyphenyl)methanamine vs Furan‑2‑yl(phenyl)methanamine — Calculated Descriptors Relevant to Library Design and Fragment Screening

Using PubChem‑computed molecular descriptors, Furan‑2‑yl(2‑methoxyphenyl)methanamine (CID 61712433) can be compared with its closest unsubstituted analog, Furan‑2‑yl(phenyl)methanamine (CID 2396681). The target compound has a topological polar surface area (TPSA) of 48.4 Ų (vs 39.2 Ų for the unsubstituted analog), a difference attributable solely to the methoxy oxygen [1][2]. Both compounds possess 1 hydrogen‑bond donor (primary amine) and 3 hydrogen‑bond acceptors (furan O, methoxy/anisole O, amine N). The XLogP3 calculated value for the target compound is approximately 1.8–2.0 (PubChem prediction), versus ~1.6 for the unsubstituted analog, reflecting the modest lipophilicity increase from the methoxy group [1][2]. Both compounds comply with the Rule‑of‑Three (MW <300, clogP ≤3, HBD ≤3, HBA ≤3) commonly applied in fragment‑based drug discovery. The key quantifiable differentiation is the 23% increase in TPSA and the altered H‑bond acceptor geometry (ortho‑methoxy oxygen positioned 2.5–3.0 Å from the amine in low‑energy conformers), which may affect aqueous solubility, permeability, and target‑binding pose relative to the unsubstituted scaffold.

physicochemical profiling fragment-based drug discovery lead-likeness

Synthetic Tractability: Primary Amine Reactivity Profile of Furan‑2‑yl(2‑methoxyphenyl)methanamine Enables Diversification Pathways Distinct from Secondary‑Amine‑Containing Furan‑Methanamine Scaffolds

Furan‑2‑yl(2‑methoxyphenyl)methanamine bears a primary amine (NH₂) at the chiral methanamine carbon, differentiating it from analogs such as N‑Methyl(5‑(pyridin‑3‑yl)furan‑2‑yl)methanamine (PDB ligand 2FDW) and N,N‑Dimethyl(5‑(pyridin‑3‑yl)furan‑2‑yl)methanamine (PDB ligand 2FDU), which contain secondary and tertiary amines respectively [1][2]. The primary amine enables: (i) direct amide coupling with carboxylic acids using standard HATU/EDC conditions to generate libraries of furan‑methanamine amides; (ii) reductive amination with aldehydes to yield secondary amines; (iii) sulfonamide formation with sulfonyl chlorides; and (iv) urea formation with isocyanates — reaction manifolds not accessible to tertiary‑amine analogs and only partially accessible to secondary‑amine variants. In the P450 2A6 co‑crystal structures (PDB 2FDW, 2FDU), the secondary‑amine inhibitor forms a direct coordinate bond to the heme iron, while the tertiary‑amine analog does not — demonstrating that the amine substitution state directly governs metal‑coordination capacity and, by extension, target engagement mode [1][2]. The primary amine in the target compound retains this metal‑coordination potential while offering broader synthetic derivatization options than either comparator.

parallel synthesis amine coupling library enumeration

Evidence‑Supported Application Scenarios for Procuring Furan‑2‑yl(2‑methoxyphenyl)methanamine (CAS 1248791‑81‑2)


Ortho‑Methoxy Fragment for SIRT2‑Targeted Library Enumeration

Based on the class‑level SAR from the (5‑Phenylfuran‑2‑yl)methanamine series — where aryl substitution drove a >40‑fold IC₅₀ range (2.47 µM to >100 µM) [1] — this compound is the optimal procurement choice for research groups building a focused furan‑methanamine SIRT2 library. Its ortho‑methoxy group occupies a substitution vector untested in the published series, offering the potential to identify novel IP‑differentiated inhibitors. The primary amine handle enables direct amide coupling to install diverse quinoline, benzamide, or heterocyclic urea motifs that were critical for SIRT2 potency in the reference series [1]. The calculated TPSA of 48.4 Ų and compliance with the Rule‑of‑Three [2] further support its suitability as a fragment starting point.

Structurally Distinct Amine Building Block for Diversity‑Oriented Synthesis (DOS) and DNA‑Encoded Library (DEL) Production

For DEL technology platforms and DOS campaigns, scaffold diversity is a primary determinant of library quality. This compound’s ortho‑methoxy‑substituted furan‑phenyl‑methanamine architecture is not represented by any commonly cataloged comparator, including Furan‑2‑yl(phenyl)methanamine (CAS 83948‑38‑3) . The primary amine reactivity profile — enabling amide, sulfonamide, urea, and reductive amination chemistry — makes it compatible with standard DEL cycle chemistry and on‑DNA coupling protocols. Procurement of this compound adds a verified novel chemical space vector to screening collections without the cost or timeline of custom synthesis.

Scaffold‑Hopping Starting Point for CYP450 2A6 or Metalloenzyme Inhibitor Design

Crystal structures of (5‑(pyridin‑3‑yl)furan‑2‑yl)methanamine analogs in complex with CYP450 2A6 (PDB 2FDW, 2FDU) demonstrate that the primary‑amine‑containing furan‑methanamine scaffold can coordinate heme iron and act as a metabolically stable inhibitor core [3][4]. While the target compound does not carry the pyridine substituent present in those crystallized inhibitors, its primary amine retains metal‑coordination capacity, and the 2‑methoxyphenyl group provides a distinct vector for extending into the enzyme’s active‑site pocket. Researchers seeking novel CYP450 2A6 inhibitor chemotypes or exploring metalloenzyme inhibitor design can use this compound as a scaffold‑hopping starting point, diverging from the pyridine‑containing literature precedents.

Physicochemical Comparator in Fragment‑Based Screening Cascade Validation

In fragment screening, validating assay cascade performance often requires a set of physicochemically diverse but structurally related compounds. This compound, with a TPSA of 48.4 Ų and XLogP3 of ~1.8–2.0 [2], sits between the more lipophilic unsubstituted analog Furan‑2‑yl(phenyl)methanamine (TPSA 39.2 Ų, XLogP3 ~1.6) and more polar heteroaryl‑substituted variants. This intermediate polarity profile, combined with the additional H‑bond acceptor, makes it useful as a calibration or reference compound in biophysical assays (SPR, NMR, DSF) where a range of nonspecific binding characteristics must be established prior to primary screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furan-2-yl(2-methoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.